1,3,5-Cadinatriene-3,8-diol
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Overview
Description
1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid compound with the chemical formula C15H22O2 and a molecular weight of 234.33398 g/mol . It is a colorless crystalline solid with a distinctive aromatic odor, often described as woody, cedar-like, or earthy . This compound is primarily used in the fragrance industry due to its unique scent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Cadinatriene-3,8-diol can be synthesized through chemical reactions involving natural raw materials. One common method involves extracting the compound from the woody parts of certain plants, followed by purification . Another approach is through chemical synthesis, where specific reagents and catalysts are used to achieve the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by extracting it from natural sources or synthesizing it chemically. The extraction process involves isolating the compound from plant materials, while the chemical synthesis method involves a series of reactions under controlled conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Cadinatriene-3,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,3,5-Cadinatriene-3,8-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3,5-Cadinatriene-3,8-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme activity and signal transduction pathways . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- Calamenene-3,7-diol
- Hydroxygenkwanin
- Alpha-Terpineol
- Beta-Eudesmol
- Beta-Sitosterol
Comparison: 1,3,5-Cadinatriene-3,8-diol is unique due to its distinctive aromatic properties and its wide range of applications in various fields. Compared to similar compounds, it offers a unique combination of fragrance and potential biological activities, making it a valuable compound for both industrial and research purposes .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol |
InChI |
InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3/t9-,14-,15+/m1/s1 |
InChI Key |
RKVZRTDMSVXBGL-ZWZTZDBGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H](C2=C1C=C(C(=C2)C)O)C(C)C)O |
Canonical SMILES |
CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O |
Origin of Product |
United States |
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